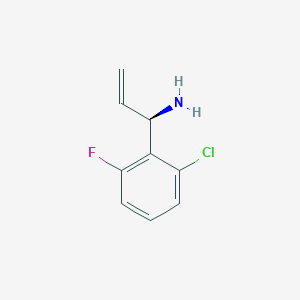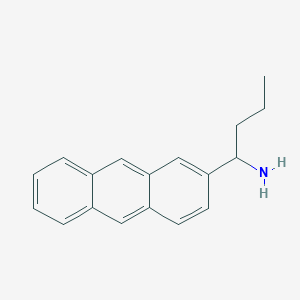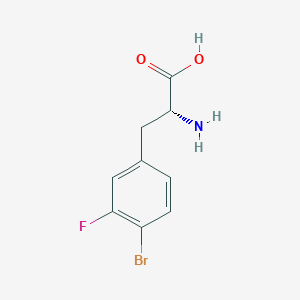
(R)-2-Amino-3-(4-bromo-3-fluorophenyl)propanoicacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both bromine and fluorine atoms in the aromatic ring enhances its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Formation of the Intermediate: The aniline is subjected to a series of reactions, including bromination and fluorination, to introduce the desired substituents on the aromatic ring.
Amino Acid Formation: The intermediate is then converted into the corresponding amino acid through a Strecker synthesis, which involves the reaction of the intermediate with potassium cyanide and ammonium chloride.
Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the aromatic ring or the amino group, resulting in the formation of various reduced derivatives.
Substitution: The bromine and fluorine atoms on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the nature of its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride
Uniqueness
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination can result in distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C9H9BrFNO2 |
|---|---|
Molekulargewicht |
262.08 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
KNQZVZHVJCIMTL-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Br |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
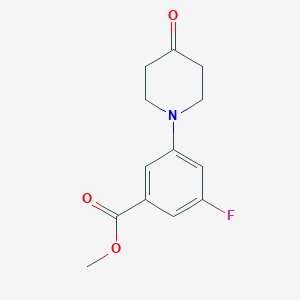

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
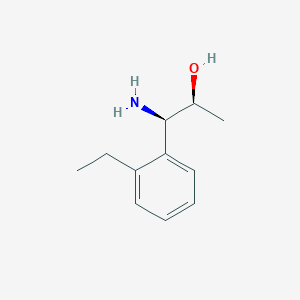
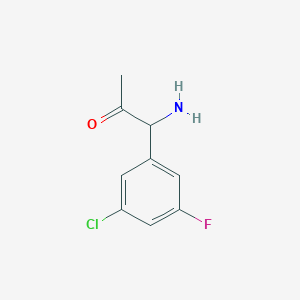
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)
